molecular formula C6H5BrFN B116652 4-Bromo-3-fluoroaniline CAS No. 656-65-5

4-Bromo-3-fluoroaniline

Cat. No. B116652
Key on ui cas rn: 656-65-5
M. Wt: 190.01 g/mol
InChI Key: YTMVYYAKOPIJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497368B2

Procedure details

To a suspension of 4-bromo-3-fluoro-phenylamine (100 g, 526 mmol) in concentrated sulfuric acid (290 mL) was added glycerol (220 g, 2.39 mol, 4.5 eq.) followed by ferrous sulfate (30 g, 0.2 eq.). The reaction mixture was heated at 130° C. for 14 h, cooled to rt and poured into ice-water. The solution was neutralized with saturated aqueous ammonium hydroxide to pH 8 and extracted with DCM (2 L×3). The combined organic layers were washed with brine (1 L×3), dried over sodium sulfate and concentrated under reduced pressure to afford the crude product as a brown solid, which was purified by column chromatography (Petroleum:Ethyl acetate=10:1) to give 6-bromo-7-fluoro quinoline as a white solid (45 g, 39%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 8.56 (m, 1H), 8.45 (m, 1H), 7.90 (d, 1H), 7.71 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[F:9].O[CH2:11][CH:12]([CH2:14]O)O.[OH-].[NH4+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[F:9])[N:8]=[CH:14][CH:12]=[CH:11]2 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)F
Name
Quantity
290 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2 L×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a brown solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Petroleum:Ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC=NC2=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.